N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide - 921083-57-0

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Catalog Number: EVT-2495855
CAS Number: 921083-57-0
Molecular Formula: C14H12FN5O2S
Molecular Weight: 333.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LAF237 [(S)-1-[(3-Hydroxy-1-adamantyl)ammo]acetyl-2-cyanopyrrolidine]

Compound Description: LAF237 is a dipeptidyl peptidase IV (DPP-IV) inhibitor. This class of drugs work by preventing the degradation of glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin secretion. []

Relevance: While LAF237 shares no direct structural similarity with N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, its role as a diabetes medication, specifically its influence on pancreatic islet function, is relevant when considering potential therapeutic applications of the target compound. This connection arises from the papers' focus on identifying compounds that might impact diabetes treatment through different mechanisms. []

Valsartan [N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine]

Compound Description: Valsartan is an angiotensin II type 1 receptor (AT1R) antagonist. It functions by blocking the actions of angiotensin II, a hormone that causes blood vessel constriction and increases blood pressure. Valsartan is used to treat hypertension and heart failure, and it has been shown to reduce the risk of developing type 2 diabetes. []

Relevance: Valsartan's structure contains a tetrazole ring linked to a biphenyl system, a structural motif also present in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. This shared feature suggests that both compounds might interact with similar biological targets or pathways, making Valsartan's documented effects on diabetes development noteworthy when considering potential applications of the target compound. []

1,3,5-Tris[(2H-tetrazol-5-yl)methyl]isocyanurate

Compound Description: This compound is a nitrogen-rich energetic material. It exhibits excellent detonation properties, high thermal stability, and notable insensitivity to impact and friction. []

Relevance: The presence of multiple tetrazole rings in this compound and N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide highlights the versatility of this heterocycle in different chemical contexts. Although their applications differ significantly, the shared structural element suggests potential avenues for exploring the chemical reactivity and potential applications of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. []

Irbesartan (2-n-Butyl-3-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one)

Compound Description: Irbesartan, like Valsartan, is a non-peptide angiotensin II receptor antagonist used for treating cardiovascular conditions such as hypertension and heart failure. []

Relevance: Irbesartan shares a remarkable structural similarity with Valsartan and, consequently, with N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. Both compounds feature a tetrazole ring directly connected to a biphenyl system. This strong structural correlation suggests that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide might exhibit biological activities related to angiotensin II receptor modulation or pathways influenced by Irbesartan. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound was unexpectedly synthesized while attempting to prepare a different molecule. It shows promising antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to known antibiotics like ampicillin and vancomycin. []

Relevance: This compound features a benzenesulfonic acid moiety, directly linking it to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, which contains a benzenesulfonamide group. This structural resemblance, specifically the presence of a sulfonyl group attached to a benzene ring, suggests that both compounds might share similar physicochemical properties and potential for interacting with biological targets. The antimicrobial activity of this compound further underscores the potential for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide to exhibit biological activities. []

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

Compound Description: This compound acts as a potent HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor herbicide. It is particularly effective for controlling undesirable plants in transgenic crop fields, especially those engineered for tolerance to HPPD inhibitor herbicides. []

Relevance: Both this compound and N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide belong to the chemical class of substituted tetrazoles. This shared classification suggests that they might exhibit similar reactivity patterns and potentially participate in comparable chemical reactions. Although their intended applications differ—herbicide versus potential pharmaceutical—the common structural motif highlights a possible starting point for further chemical modifications and exploration of the target compound's properties. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: This compound demonstrates enhanced AKT inhibitory activity, making it a potential target for cancer therapies as AKT signaling often plays a role in tumor development and progression. []

Relevance: Both this compound and N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide share the 3-fluorophenylmethyl structural motif. This common fragment suggests that both compounds might exhibit similar pharmacological profiles or target related biological pathways. []

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐yl)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

Compound Description: BMY-22089 is synthesized using [14C]Methyl iodide, indicating its use in radiolabeling studies. Such studies are crucial for understanding a compound's distribution, metabolism, and excretion within biological systems. []

Relevance: BMY-22089 features a 1-methyl-1H-tetrazol-5-yl substituent, directly relating it to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, which possesses a 1-(3-fluorophenyl)-1H-tetrazol-5-yl group. This structural similarity suggests that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide might also be amenable to radiolabeling, which would facilitate investigations into its pharmacological properties and behavior in biological systems. []

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Compound Description: This compound, specifically its potassium salt, is clinically used as an anti-asthma agent. []

Relevance: While not structurally identical, this compound and N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide share the tetrazole ring system. This common feature highlights the pharmaceutical relevance of tetrazole-containing compounds and suggests that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide might possess biological activities relevant to respiratory conditions or related therapeutic areas. []

(3S,4R)-3-[2-(2-Aminothiazol-4-yl)-(Z)-2-(O-substituted oxyimino)acetamido]-4-methyl-1-(1H-tetrazol-5-yl)-2-azetidinones

Compound Description: This group of compounds falls under the category of monocyclic β-lactam antibiotics. The research focuses on introducing lipophilic or hydrophilic groups to the oxyimino moiety and observing their impact on antibacterial activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. []

Relevance: Sharing the tetrazole moiety with N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, this class of antibiotics highlights the potential for tetrazole-containing compounds to demonstrate antimicrobial properties. The study's focus on modifying the oxyimino substituent to modulate activity against different bacterial strains offers valuable insight into potential strategies for designing derivatives of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide with enhanced or targeted biological activities. []

[Ag(C15H11N4O2S)]n (Silver(I) coordination polymer)

Compound Description: This compound is a one-dimensional silver(I) coordination polymer formed by the reaction of 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid (Hptmba) with silver nitrate and triethylamine. The structure is characterized by Ag(I) cations bridged by ptmba(-) ligands, forming chains stabilized by π-π interactions. It exhibits good thermal stability and a strong green luminescence at room temperature. []

Relevance: This silver(I) coordination polymer, incorporating a phenyltetrazole moiety within its ligand structure, draws attention to the ability of tetrazole-containing compounds like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide to act as ligands in coordination complexes. This possibility opens avenues for investigating potential applications of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide in materials science, particularly in developing metal-organic frameworks or other coordination compounds with unique properties. []

3-Isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one hemihydrate

Compound Description: This compound is characterized by its crystal structure, revealing a distorted boat conformation for the piperidine ring and various intermolecular interactions, including C—H⋯O and C—H⋯N hydrogen bonds, which influence its packing arrangement. []

Relevance: This compound's structure, specifically the presence of a 1-methyl-1H-tetrazol-5-yl group linked through a sulfur atom, provides a structural analogue to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. Although the specific biological activities of this compound are not discussed, its structural similarity with the target compound offers insights into potential conformational preferences and intermolecular interactions that might influence the target compound's behavior in solid state and solution. []

3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone, sodium salt (MDL-427)

Compound Description: MDL-427 functions as an experimental mediator release inhibitor. This suggests its potential for treating conditions where excessive mediator release contributes to the pathology, such as asthma or allergies. []

Relevance: Sharing the tetrazole ring system with N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, MDL-427 highlights the potential for tetrazole-containing compounds to modulate inflammatory processes. While their specific mechanisms of action might differ, the shared structural motif suggests potential avenues for exploring N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide as a modulator of inflammatory mediators. []

(1H-Tetrazol-5-yl)-allenes

Compound Description: This class of compounds, specifically 1-(1-benzyl-1H-tetrazol-5-yl)propa-1,2-diene and its 3-methyl, 3-ethyl, and 3-benzyl derivatives, are investigated for their reactivity toward aziridines. They are shown to undergo microwave-induced formal [3 + 2] cycloaddition reactions with aziridines, yielding either tetrasubstituted pyrroles or 4-methylenepyrrolidines depending on the allene's substituents and the reaction conditions. [, ]

Relevance: The (1H-tetrazol-5-yl)-allenes, particularly those with a 1-benzyl-1H-tetrazol-5-yl moiety, share a structural resemblance to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. This similarity lies in the presence of a tetrazole ring linked to a methylene group. The reactions of these allenes with aziridines, yielding nitrogen-containing heterocycles, suggest that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide might also participate in similar cycloaddition reactions, expanding its potential synthetic utility. [, ]

2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives

Compound Description: This series of compounds was synthesized and evaluated for their in vitro activity against yeast-like fungi, particularly Candida albicans. Some derivatives showed significant growth-inhibitory activity, exceeding the efficacy of the standard antifungal drug fluconazole. []

Relevance: The presence of the benzenesulfonamide moiety in these compounds directly links them to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. This structural similarity, particularly the sulfonamide group, suggests that the target compound might also exhibit antifungal properties or possess the potential to be modified into derivatives with enhanced antifungal activity. []

1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate

Compound Description: The crystal structure of this compound highlights its planar dihydrobenzimidazol-2-one ring system and the twisted conformation of the 5-(biphenyl-2-yl)-2H-tetrazole fragment. It forms zigzag chains in the crystal lattice through intermolecular N—H⋯O hydrogen bonds. []

Relevance: This compound features a 2-ethyl-2H-tetrazol-5-ylbiphenyl unit, structurally similar to the 1-(3-fluorophenyl)-1H-tetrazol-5-ylbenzene portion of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. This similarity emphasizes the prevalence of the tetrazole-biphenyl motif in various chemical contexts and hints at potential shared conformational preferences or intermolecular interaction patterns between the two compounds. []

N-((1-cyclohexyl-1H-tetrazol-5-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methyl)-4-nitrobenzenamine

Compound Description: Synthesized via Ugi four-component condensation reaction, this compound exhibits antifungal and antiviral activities, particularly against tobacco mosaic virus. []

Relevance: The presence of a cyclohexyl-substituted tetrazole ring in this compound links it to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. This structural resemblance, specifically the substituted tetrazole, suggests that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide might also exhibit antiviral or antifungal properties, or could be modified to enhance such activities. []

N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

Compound Description: PF-232798 is a CCR5 antagonist developed for treating HIV. It demonstrates an improved absorption profile compared to other CCR5 antagonists and retains activity against maraviroc-resistant HIV-1 strains. []

Relevance: Both PF-232798 and N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide share the 3-fluorophenylpropyl structural motif. This shared feature suggests that both compounds might exhibit similar pharmacological profiles or target related biological pathways. PF-232798's development as an HIV treatment, although targeting a different mechanism than N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide might, highlights the potential for compounds with this structural feature to demonstrate antiviral activity. []

CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide]

Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype. It potentiates glutamate-induced calcium release in rat cortical astrocytes. []

Relevance: While CDPPB doesn't directly share the tetrazole or sulfonamide moieties present in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, its role as an mGluR5 modulator provides valuable context. The paper discusses various CDPPB analogues and their structure-activity relationships, focusing on enhancing potency and affinity for the allosteric antagonist binding site of mGluR5. This information might be relevant for exploring if modifications to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide could lead to interactions with mGluR5 or similar targets. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, derived from structural modifications of CDPPB. It exhibits significantly increased binding affinity and functional activity at mGluR5 compared to CDPPB. []

Relevance: While VU-1545 lacks the tetrazole and sulfonamide groups of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, its design as a potent mGluR5 modulator derived from CDPPB offers valuable insights. The specific modifications to the aromatic substituents of VU-1545, leading to enhanced potency and affinity, provide valuable structure-activity relationship (SAR) data. This information could guide potential modifications of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide to explore its interactions with mGluR5 or similar targets. []

7β-[2-Acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acids

Compound Description: This group of compounds represents new broad-spectrum cephalosporins with activity against Pseudomonas aeruginosa. The research explores how the chirality of the 7-acyl side chain and variations in the N-acyl moiety influence in vitro antibacterial activity. []

Relevance: These cephalosporins, particularly those containing a 1-methyl-1H-tetrazol-5-ylthiomethyl substituent, provide a structural comparison point for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. This comparison highlights how incorporating a tetrazole ring into different core structures can lead to diverse biological activities. Although their mechanisms of action differ, the shared tetrazole moiety suggests that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide might also interact with bacterial targets or possess structural features amenable to developing novel antibacterial agents. []

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H) One derivatives

Compound Description: This series of compounds combines a sulfonamide functionality with a 2-Azitidinone group. The compounds were synthesized and tested for their antibacterial and antioxidant properties. Some compounds showed excellent antibacterial activity compared to the standard drug streptomycin, while others displayed moderate to good antioxidant properties. []

Relevance: This group of compounds, particularly the sulfonamide group linked to a phenyl ring, bears a structural resemblance to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. This structural similarity suggests that the target compound might also exhibit antibacterial or antioxidant properties. The observed biological activities of these related compounds suggest potential avenues for further investigation into the therapeutic potential of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. []

1-(4-fluorophenyl)-2-{4-phenyl-5-[(1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylsulfanyl}ethanone

Compound Description: The crystal structure of this compound reveals a stabilization through weak intermolecular C-(HN)-N-... hydrogen-bond interactions. []

Relevance: While lacking a tetrazole ring, this compound contains a 1H-1,2,4-triazole moiety, which can be considered a bioisostere of the tetrazole ring present in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. This similarity suggests that the target compound might exhibit similar hydrogen-bonding patterns, potentially influencing its interactions with biological targets. []

Properties

CAS Number

921083-57-0

Product Name

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide

Molecular Formula

C14H12FN5O2S

Molecular Weight

333.34

InChI

InChI=1S/C14H12FN5O2S/c15-11-5-4-6-12(9-11)20-14(17-18-19-20)10-16-23(21,22)13-7-2-1-3-8-13/h1-9,16H,10H2

InChI Key

SNHLMKKRGZHJLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.